molecular formula C8H12N2O B3026698 1-(6-Methoxypyridin-2-YL)ethanamine CAS No. 1060807-26-2

1-(6-Methoxypyridin-2-YL)ethanamine

Cat. No.: B3026698
CAS No.: 1060807-26-2
M. Wt: 152.19
InChI Key: NQMOEOWCGIQVCO-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)ethanamine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine moiety at the 2-position. This structure confers unique physicochemical properties, such as moderate lipophilicity and basicity, which make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s pyridine core enables π-π stacking interactions, while the methoxy group enhances solubility and influences electronic characteristics. Its enantiomers, such as (R)- and (S)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride, are often explored for chiral applications in drug development .

Properties

IUPAC Name

1-(6-methoxypyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-8(10-7)11-2/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMOEOWCGIQVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274855
Record name 6-Methoxy-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060807-26-2
Record name 6-Methoxy-α-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060807-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-α-methyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxypyridin-2-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of 6-methoxypyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(6-Methoxypyridin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Enantiomeric Salts : The hydrochloride salts of the R- and S-enantiomers exhibit near-identical similarity scores (0.98) to the parent compound, suggesting minimal structural deviation but improved solubility for pharmaceutical use .
  • Conversely, substituting methoxy with ethoxy (1-(6-Ethoxypyridin-2-yl)methanamine) increases lipophilicity, which may improve blood-brain barrier penetration .

Pharmacological Analogs with Ethanamine Moieties

Compounds sharing the ethanamine functional group but differing in core heterocycles demonstrate varied biological activities (Table 2):

Compound Name Core Structure Biological Activity Potency (vs. Target Compound) Reference
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine Benzothiazole AChE/BChE inhibition (IC50: 0.1–1.2 µM) 10x more potent than rivastigmine
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine Pyridine-piperazine hybrid Adenosine receptor modulation Not quantified
[CuL1I] (Schiff base complex) Pyrrole-pyridine Catalytic/antimicrobial properties Dependent on metal coordination

Key Observations :

  • Benzothiazole Derivatives : (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine derivatives exhibit potent acetylcholinesterase (AChE) inhibition, surpassing the standard drug rivastigmine by 10-fold. This highlights the importance of fluorinated heterocycles in enhancing enzyme affinity .
  • Hybrid Structures: Pyridine-piperazine hybrids (e.g., 2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine) show adenosine receptor modulation, suggesting the ethanamine group’s role in receptor binding despite differences in the core scaffold .

Impact of Substituent Position and Electronic Effects

  • Methoxy vs. Ethoxy : The ethoxy analog (1-(6-Ethoxypyridin-2-yl)methanamine) exhibits higher lipophilicity (logP ~1.5) compared to the methoxy parent compound (logP ~0.8), which could influence pharmacokinetic profiles .
  • Halogenation: Fluorine substitution in benzothiazole analogs (e.g., 6-fluoro) enhances electronegativity and enzyme inhibition potency, though this effect is less pronounced in pyridine-based compounds .

Biological Activity

1-(6-Methoxypyridin-2-YL)ethanamine, also known as (S)-1-(6-methoxypyridin-2-yl)ethanamine, is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine moiety. This compound has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 156.19 g/mol
  • Structure : The compound features a methoxy group on the pyridine ring, enhancing its biological activity.

Research indicates that this compound may function as a modulator of neurotransmitter systems. Its interactions with specific receptors and enzymes can influence neurotransmitter synthesis and degradation. Notably, it has been shown to interact with serotonin receptors, suggesting a role in mood regulation and anxiety modulation.

Biological Activities

The compound exhibits various biological activities that position it as a candidate for pharmacological research:

  • Neurotransmitter Modulation : It may enhance the release and uptake of neurotransmitters, particularly serotonin and dopamine.
  • Potential Antidepressant Effects : Similar compounds have demonstrated antidepressant properties, indicating that this compound may have similar effects .
  • Cognitive Function Enhancement : By acting on glutamate receptors, it could influence synaptic plasticity and cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Serotonin Receptor Interaction : A study indicated that compounds structurally similar to this compound could act as positive allosteric modulators at serotonin receptors, which are critical in treating mood disorders .
  • Neuroprotective Effects : In vitro studies suggest that related compounds exhibit neuroprotective effects against oxidative stress in neuronal cells, potentially through modulation of neurotransmitter systems .
  • Behavioral Studies in Animal Models : Animal studies have shown that administration of similar compounds can lead to reduced anxiety-like behaviors and improved cognitive performance, supporting the hypothesis of their antidepressant potential.

Comparative Analysis of Related Compounds

A comparison table highlights the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesBiological Activity
2-Amino-6-methoxypyridineAmino group at position 2Antidepressant effects
(S)-N-(6-Methoxypyridin-2-yl)propanamidePropanamide substituentAnti-inflammatory properties
4-(6-Methoxypyridin-2-yl)morpholineMorpholine ring additionPotential analgesic effects

What distinguishes this compound is its specific chiral configuration combined with both an ethanamine and a methoxy-substituted pyridine ring. This unique combination may enhance its affinity for certain biological targets while minimizing off-target effects, making it a valuable candidate for further drug development .

Q & A

Q. What are the key physicochemical properties of 1-(6-Methoxypyridin-2-YL)ethanamine, and how can they be experimentally determined?

Answer: The compound has a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19–152.20 g/mol . Key properties include:

Property Value Methodology
Molecular Weight152.19–152.20 g/molHigh-resolution mass spectrometry (HRMS) or gel permeation chromatography (GPC)
Structural ConfirmationPyridine backbone + ethanamineNMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography (e.g., SHELX software )
SolubilityPolar aprotic solventsExperimental determination via solubility assays in DMSO, methanol, or water

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: Synthesis often involves functionalization of pyridine derivatives. A general approach includes:

  • Step 1: Methoxylation of pyridine at the 6-position via nucleophilic substitution using methoxide .
  • Step 2: Introduction of the ethanamine group through reductive amination or coupling reactions (e.g., using 1-(1H-imidazol-2-yl)methanamine analogs as intermediates ).
  • Critical Parameters: Reaction temperature (60–100°C), solvent choice (e.g., THF or DMF), and catalyst selection (e.g., Pd for cross-coupling) .

Q. What safety considerations are essential when handling this compound?

Answer:

  • Toxicity: Limited data; assume moderate toxicity based on structural analogs. Use fume hoods and PPE .
  • Storage: Store in airtight containers at –20°C to prevent degradation .
  • Disposal: Follow institutional guidelines for amine-containing waste.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and stability?

Answer: DFT methods (e.g., B3LYP functional) can calculate:

  • HOMO-LUMO gaps to assess reactivity .
  • Thermochemical stability via atomization energy calculations (average deviation: ±2.4 kcal/mol ).
  • Charge distribution to identify nucleophilic/electrophilic sites. Validate with experimental UV-Vis or cyclic voltammetry.

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Answer:

  • Step 1: Cross-validate NMR/IR data with multiple solvent systems (e.g., DMSO-d₆ vs. CDCl₃) .
  • Step 2: Re-examine computational parameters (e.g., solvent effects in DFT simulations) .
  • Step 3: Use X-ray crystallography (SHELX refinement ) for unambiguous structural confirmation.

Q. What methodologies are recommended for structure-activity relationship (SAR) studies in biological systems?

Answer:

  • Ligand-Binding Assays: Test affinity for receptors (e.g., adenosine receptors via radioligand displacement ).
  • Computational Docking: Use software like AutoDock to model interactions with target proteins.
  • Metabolic Stability: Assess using liver microsome assays (e.g., human CYP450 isoforms) .

Data Contradiction Analysis Example

Scenario: Discrepancies in reported synthetic yields (e.g., 60% vs. 85%).
Resolution:

  • Variable Screening: Optimize catalyst loading (e.g., 5 mol% Pd vs. 10 mol%) .
  • Purity Analysis: Use HPLC to identify byproducts (e.g., unreacted pyridine intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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